1-(2-Chloro-4-fluorophenyl)-3-methylurea
Overview
Description
1-(2-Chloro-4-fluorophenyl)-3-methylurea, also known as CFM-2, is a small molecule inhibitor that has been developed as a research tool for the study of calcium-activated chloride channels (CaCCs). CaCCs are important for many physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitability. CFM-2 has been shown to block CaCCs in a variety of cell types, making it a valuable tool for investigating the role of these channels in different tissues.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-(2-Chloro-4-fluorophenyl)-3-methylurea can be used in the synthesis of heterocyclic compounds. For instance, it has been used in the construction of 6-(2-chloro-4-fluorophenyl)-9-phenyl-[1,2,4]triazolo[4,3-a][1,8]naphthyridine derivatives . This process was accomplished using a Cu(OAc)2 catalyst under microwave irradiation .
Antimicrobial Activity
Compounds synthesized from 1-(2-Chloro-4-fluorophenyl)-3-methylurea have shown antimicrobial activity. For example, 6-(2-chloro-4-fluorophenyl)-9-phenyl-[1,2,4]triazolo[4,3-a][1,8]naphthyridine derivatives have shown high antibacterial and antifungal activities .
Molecular Docking Studies
Molecular docking studies have been conducted on compounds synthesized from 1-(2-Chloro-4-fluorophenyl)-3-methylurea. These studies have shown that these compounds have strong binding affinity .
4. Synthesis of Sulfide and Sulfone Derivatives 1-(2-Chloro-4-fluorophenyl)-3-methylurea can be used in the synthesis of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide . These compounds have been screened for their antimicrobial activity against various bacteria and fungi .
Potential Therapeutic Applications
Sulfide and sulfone derivatives synthesized from 1-(2-Chloro-4-fluorophenyl)-3-methylurea have potential therapeutic applications. They have shown potential as synthetic intermediates for the production of a wide range of pharmacologically active molecules . They have been reported to have potential as anti-ulcer, antibacterial, antifungal, anti-atherosclerotic, antihypertensive, and cardiotonic agents .
Neurological Disorder Treatment
Derivatives of 1-(2-Chloro-4-fluorophenyl)-3-methylurea have also exhibited potential applications in neurological disorders such as Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary target of 1-(2-Chloro-4-fluorophenyl)-3-methylurea is Toll-Like Receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .
Mode of Action
1-(2-Chloro-4-fluorophenyl)-3-methylurea, also known as CLI-095 or TAK-242, is a small-molecule inhibitor of TLR4 signaling . It acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, CLI-095 attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .
Result of Action
The inhibition of TLR4 signaling by 1-(2-Chloro-4-fluorophenyl)-3-methylurea results in the suppression of pro-inflammatory cytokine production . This can help to reduce the inflammatory responses in various disease models .
properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-methylurea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O/c1-11-8(13)12-7-3-2-5(10)4-6(7)9/h2-4H,1H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUBAJCJEDJFIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=C(C=C(C=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350304 | |
Record name | N-(2-chloro-4-fluorophenyl)-N'-methylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorophenyl)-3-methylurea | |
CAS RN |
185382-65-4 | |
Record name | N-(2-chloro-4-fluorophenyl)-N'-methylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.